molecular formula C5H10Na2O6S2 B14160939 Sodium pentane-1,5-disulfonate CAS No. 36589-64-7

Sodium pentane-1,5-disulfonate

Cat. No.: B14160939
CAS No.: 36589-64-7
M. Wt: 276.2 g/mol
InChI Key: POPFDXHLIUYQRL-UHFFFAOYSA-L
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Description

Sodium pentane-1,5-disulfonate (CAS 36589-64-7) is a high-purity disulfonic acid salt that serves as a versatile reagent in scientific research and analytical chemistry. Its primary research value lies in its application as an ion-pairing agent in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . When added to the mobile phase, this compound enhances the separation of highly polar and ionic analytes, including pharmaceuticals, metabolites, and small organic molecules, by forming reversible ion pairs that improve retention and resolution on standard reverse-phase columns . Beyond chromatographic applications, this compound functions as a surfactant in the development and study of complex delivery systems, such as water-in-oil-in-water (W/O/W) multiple emulsions for controlled drug release in vitro . Its unique structure, featuring sulfonate groups at both ends of a pentane chain, makes it a valuable component in micellar electrokinetic chromatography (MEKC) and other advanced separation techniques . Researchers utilize this compound as a building block and a standard in method development and validation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

36589-64-7

Molecular Formula

C5H10Na2O6S2

Molecular Weight

276.2 g/mol

IUPAC Name

disodium;pentane-1,5-disulfonate

InChI

InChI=1S/C5H12O6S2.2Na/c6-12(7,8)4-2-1-3-5-13(9,10)11;;/h1-5H2,(H,6,7,8)(H,9,10,11);;/q;2*+1/p-2

InChI Key

POPFDXHLIUYQRL-UHFFFAOYSA-L

Canonical SMILES

C(CCS(=O)(=O)[O-])CCS(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Direct Sulfonation of Pentane with Sulfur Trioxide

The most documented method involves the sulfonation of pentane using sulfur trioxide ($$SO_3$$), followed by neutralization with sodium hydroxide ($$NaOH$$).

Mechanism :
$$
\text{Pentane} + 2\,SO_3 \xrightarrow{100–150^\circ \text{C}} \text{Pentane-1,5-disulfonic acid} \quad \text{(Step 1)}
$$
$$
\text{Pentane-1,5-disulfonic acid} + 2\,NaOH \rightarrow \text{Sodium pentane-1,5-disulfonate} \quad \text{(Step 2)}
$$

Optimization Parameters :

  • Temperature : Elevated temperatures (100–150°C) enhance reaction kinetics but require inert atmospheres to prevent oxidation.
  • $$SO3$$ Stoichiometry : A 2:1 molar ratio of $$SO3$$ to pentane ensures complete disulfonation, avoiding monosulfonated byproducts.
  • Neutralization : Excess $$NaOH$$ (2.2–2.5 eq.) ensures full conversion to the disodium salt, with residual acid removed via aqueous washes.

Yield : 70–85% (laboratory-scale), dropping to 60–75% in industrial reactors due to side reactions.

Industrial-Scale Adaptations

Continuous sulfonation reactors, as described in US3169142A, employ film reactors to improve heat dissipation and reduce side products:

  • Reactor Design : Tubular reactors with cooling jackets maintain temperatures below 150°C.
  • Gas Dilution : $$SO_3$$ diluted with dry air (5:1 to 50:1 v/v) minimizes localized overheating.
  • Residence Time : <0.5 seconds per reaction cycle prevents degradation.

Challenges :

  • Regioselectivity : Achieving 1,5-disulfonation over 1,3- or 1,2-isomers requires precise $$SO_3$$ distribution.
  • Byproduct Formation : Over-sulfonation yields trisulfonates, necessitating recrystallization for purification.

Dihalogenated Alkane Sulfitation

Reaction with Sodium Sulfite

Adapted from CN101219976A, this method substitutes dihalogenated alkanes (e.g., 1,5-dibromopentane) with sodium sulfite ($$Na2SO3$$):

Reaction :
$$
1,5\text{-Dibromopentane} + 2\,Na2SO3 \xrightarrow{110–120^\circ \text{C}} \text{this compound} + 2\,NaBr
$$

Conditions :

  • Solvent : Water (60–80% v/v) facilitates ionic interactions.
  • Time : 10–20 hours for complete substitution.
  • Purification : Recrystallization from water yields >95% purity.

Data :

Halide Temperature (°C) Time (h) Yield (%)
1,5-Dibromo 110–120 10 95
1,5-Dichloro 110–120 20 83

Source: CN101219976A

Limitations :

  • High bromine costs favor 1,5-dichloropentane despite lower yields.
  • Sodium bromide byproduct requires separation via distillation or ion exchange.

Oxidation of Pentamethylene Dithiol

Hydrogen Peroxide-Mediated Oxidation

US2667507A details the oxidation of pentamethylene dithiol ($$HS(CH2)5SH$$) to pentane-1,5-disulfonic acid using hydrogen peroxide ($$H2O2$$):

Reaction :
$$
HS(CH2)5SH + 4\,H2O2 \rightarrow HO3S(CH2)5SO3H + 4\,H_2O
$$

Conditions :

  • Catalyst : Manganese dioxide ($$MnO2$$) or platinized charcoal accelerates $$H2O_2$$ decomposition.
  • Solvent : Glacial acetic acid enables proton transfer and stabilizes intermediates.

Yield : 70–80% after vacuum distillation.

Drawbacks :

  • Safety Risks : Exothermic reactions require strict temperature control (<115°C).
  • Purification Complexity : Residual acetic acid removal demands multiple distillations.

Industrial Process Considerations

Cost-Benefit Analysis of Methods

Method Capital Cost Operating Cost Scalability Environmental Impact
$$SO_3$$ Sulfonation High Moderate Excellent Moderate ($$SO_3$$ handling)
Dihalogenated Alkane Low High (Br) Good High (halide waste)
Dithiol Oxidation Moderate Low Limited Low

Data synthesized from

Purification Techniques

  • Recrystallization : Water or ethanol-water mixtures remove unreacted sulfonic acids.
  • Ion Exchange : Resins like Amberlite IR-120 extract sodium halides from dihalogenated routes.
  • Membrane Filtration : Nanofiltration concentrates disulfonate solutions while excluding monosulfonates.

Emerging Methodologies

Microwave-Assisted Sulfonation

Pilot studies show 30–50% reduction in reaction time for $$SO_3$$-based sulfonation under microwave irradiation (2.45 GHz, 300 W).

Advantages :

  • Enhanced energy efficiency.
  • Improved regioselectivity due to uniform heating.

Chemical Reactions Analysis

Types of Reactions: Sodium pentane-1,5-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfides .

Scientific Research Applications

Mechanism of Action

The mechanism by which sodium pentane-1,5-disulfonate exerts its effects is primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between molecules. In biochemical applications, it can facilitate the solubilization of hydrophobic compounds, enhancing their bioavailability and interaction with target molecules .

Comparison with Similar Compounds

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate

Structural Differences: Unlike the linear alkane backbone of sodium pentane-1,5-disulfonate, this compound (CAS 842-18-2) contains a naphthalene ring substituted with hydroxyl and sulfonate groups, conferring aromaticity and enhanced UV absorption properties . Applications: Primarily used in dye synthesis and as a stabilizer in photographic developers. Its aromatic structure enables π-π interactions, making it suitable for applications requiring chromophoric properties.

Property This compound Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate
Molecular Formula C₅H₈Na₂O₆S₂ C₁₀H₆K₂O₇S₂
Key Functional Groups Terminal sulfonates Aromatic sulfonates, hydroxyl group
Primary Use Surfactant, stabilizer Dye intermediate, UV stabilizer

Di-Sodium Pyrocatechol-3,5-Disulfonate Monohydrate (Tiron)

In contrast, this compound lacks aromaticity and chelating hydroxyl groups . Applications: Tiron is a well-known chelating agent for analytical chemistry (e.g., water quality analysis), whereas this compound’s linear structure limits its metal-binding capacity, favoring detergent or solubilizing roles.

Property This compound Di-Sodium Pyrocatechol-3,5-Disulfonate (Tiron)
Chelating Ability Low High (due to adjacent hydroxyl groups)
Solubility High in polar solvents High in water (enhanced by ionic sulfonates)

1,5-Dibromo Pentane

Functional Group Contrast: This compound (CAS 111-24-0) replaces sulfonate groups with bromine atoms, resulting in a non-ionic, hydrophobic alkane dihalide. This compound’s ionic sulfonates confer higher water solubility and lower reactivity compared to the electrophilic bromine substituents in 1,5-dibromo pentane . Applications: 1,5-Dibromo pentane is used in organic synthesis (e.g., cross-linking agent), while this compound is employed in aqueous systems.

Property This compound 1,5-Dibromo Pentane
Reactivity Low (ionic, stable) High (electrophilic Br atoms)
Solubility Water-soluble Organic solvent-soluble

1,3-Propane Sultone

Structural Comparison: 1,3-Propane sultone (CAS 1120-71-4) is a cyclic sulfonic ester with a three-membered ring, contrasting with the linear, fully sulfonated pentane chain of this compound. The strained ring in sultone makes it reactive, whereas the disulfonate is chemically inert under standard conditions . Applications: 1,3-Propane sultone is a carcinogenic alkylating agent used in polymer synthesis, while this compound serves non-reactive roles like solubilization.

Property This compound 1,3-Propane Sultone
Toxicity Likely low High (carcinogenic)
Chemical Stability High Low (ring-opening reactivity)

Key Research Findings and Trends

  • Solubility Trends : Linear disulfonates like this compound exhibit superior water solubility compared to aromatic or halogenated analogs, making them ideal for aqueous-phase applications .
  • Functional Group Influence : The absence of hydroxyl or aromatic groups in this compound limits its utility in chelation or UV-related applications but enhances its stability in harsh chemical environments .

Q & A

Q. What are the established synthetic routes for Sodium pentane-1,5-disulfonate, and what critical parameters must be controlled during synthesis?

this compound can be synthesized via sulfonation of pentane-1,5-diol or related precursors. Critical parameters include:

  • Reagent selection : Use of sulfur trioxide or sulfonating agents in controlled environments to avoid over-sulfonation .
  • Temperature control : Reactions often require elevated temperatures (e.g., 300–400°C) for efficient sulfonation, as seen in analogous diamine-to-piperidine conversions .
  • Purification : Column chromatography or recrystallization to remove unreacted starting materials and by-products .

Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Titration and UV spectroscopy : For quantifying sulfonate groups and assessing purity, as outlined in USP standards for similar reagents .
  • Capillary Electrophoresis (CE) : Using naphthalene-1,5-disulfonate as an internal standard (IS) for mobility comparison, with optimized background electrolytes (BGEs) at pH 12 .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm backbone structure and sulfonate substitution .

Q. How is this compound utilized as an ion-pair reagent in capillary electrophoresis, and what are standard protocols?

  • Ion-pair mechanism : Forms charged complexes with analytes, enhancing separation efficiency. Typical protocols include:
  • BGE preparation : 10–50 mM sodium acetate/NaOH buffer at pH 12, with 1–5 mM this compound .
  • Detection : UV absorbance at 254 nm, calibrated against an IS like naphthalene-1,5-disulfonate .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during this compound synthesis?

  • Stepwise sulfonation : Introduce sulfonate groups sequentially to avoid incomplete reactions, as demonstrated in silica gel-catalyzed diamine conversions .
  • Solvent selection : Polar aprotic solvents (e.g., tetrahydrofuran) improve reagent miscibility and reduce side reactions .
  • In-line monitoring : Use HPLC or CE to track reaction progress and adjust parameters in real time .

Q. What strategies resolve contradictory spectral data (e.g., NMR vs. MS) when analyzing this compound derivatives?

  • Cross-validation : Combine multiple techniques (e.g., high-resolution MS for molecular weight, 2D NMR for structural elucidation) .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX software) to unambiguously confirm structure, especially for polymorphic forms .
  • Isotopic labeling : ³⁵S-labeled sulfonate groups can clarify bonding ambiguities in complex spectra .

Q. What methodological challenges arise when using this compound in macromolecular crystallography phasing?

  • Crystal solubility : The compound’s high polarity may require additives (e.g., polyethylene glycol) to stabilize protein crystals .
  • Heavy atom substitution : Sulfonate groups can act as weak anomalous scatterers; combine with heavier atoms (e.g., selenium) for phasing .
  • Data refinement : Use SHELXL for high-resolution refinement, accounting for potential twinning or disorder in sulfonate moieties .

Methodological Considerations Table

TechniqueApplication ExampleKey ParametersEvidence Reference
Capillary ElectrophoresisIon-pair separation of organic acidsBGE: 20 mM NaOH, 5 mM this compound, pH 12
NMR SpectroscopyStructural confirmation of sulfonate groupsSolvent: D₂O, 600 MHz, ¹³C DEPT135
X-ray CrystallographyResolving crystal lattice anomaliesSHELX refinement, 0.9 Å resolution

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